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Compound of Interest

Compound Name: Hydroxysafflor yellow A

Cat. No.: B1673983 Get Quote

An In-depth Technical Guide on the Chemical Properties of Hydroxysafflor Yellow A

Introduction
Hydroxysafflor yellow A (HSYA) is a prominent and highly bioactive C-glucosylquinochalcone

compound extracted from the dried flowers of safflower, Carthamus tinctorius L.[1][2][3][4]. It is

the primary water-soluble yellow pigment in safflower, accounting for a significant portion of its

total yellow pigments.[5][6] HSYA is recognized for a wide spectrum of pharmacological

activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective

effects.[1][5][7] These properties have made it a subject of extensive research for its

therapeutic potential in treating cardiovascular and cerebrovascular diseases, such as

myocardial ischemia, cerebral infarction, and angina pectoris.[3][6][8]

Despite its therapeutic promise, the clinical application of HSYA is often hindered by its

chemical instability and low oral bioavailability.[1][3] This technical guide provides a

comprehensive overview of the core chemical and physical properties of HSYA, details

established experimental protocols for its extraction and analysis, and illustrates its key

molecular signaling pathways. The information is intended for researchers, scientists, and

professionals in the field of drug development and natural product chemistry.

Physicochemical Properties
HSYA is an orange-yellow amorphous powder or appears as orange needle-like crystals.[1][3]

[8] It belongs to the quinochalcone class of flavonoids, characterized by a unique C-

glycosylated cyclohexanonedienol structure found exclusively in safflower.[3]
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Property Value Reference

Molecular Formula C₂₇H₃₂O₁₆ [1][9]

Molecular Weight 612.53 g/mol [9][10]

Appearance
Yellow amorphous powder /

Orange needle-like crystals
[1][3][8]

Melting Point 184.2 °C [8]

Classification C-glucosyl quinochalcone [1][11]

Bioavailability (Oral) ~1.2% [1][2][3]

Table 1: General Chemical Properties of Hydroxysafflor Yellow A

Solubility
HSYA's solubility profile is a critical factor in its extraction and formulation. Due to its glycosidic

nature and multiple hydroxyl groups, it exhibits high polarity.

Solvent Solubility Reference

Water Highly soluble (≥61 mg/mL) [1][2][3][9]

DMSO Highly soluble (≥61.3 mg/mL) [9]

Ethanol
Sparingly soluble (<3.07

mg/mL)
[9]

Ethyl Acetate Poorly soluble / Insoluble [1][2][3]

Benzene Poorly soluble / Insoluble [1][2][3]

Chloroform Poorly soluble / Insoluble [1][2][3]

Ether Poorly soluble / Insoluble [1][2]

Table 2: Solubility of Hydroxysafflor Yellow A

Chemical Stability
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HSYA is structurally unstable under several conditions, which poses challenges for its

processing and storage.[3]

pH Stability: HSYA is stable in aqueous solutions with a pH range of 3-7.[6] It degrades

easily under alkaline conditions, with the highest instability observed at pH 9.[1][2] Under

moderate alkaline conditions (pH 7-9), the hydroxyl group at C-2' ionizes, leading to

intramolecular nucleophilic attacks and degradation.[2] Under strong alkaline conditions (pH

13), only flavones were detected as degradation products.[1][2]

Thermal Stability: The compound is sensitive to heat and degrades at temperatures above

60°C.[3][6] At 100°C and pH 8, HSYA can be hydrolyzed into p-coumaric acid or undergo

condensation and oxidation to form other degradation products.[1][2]

Light Stability: HSYA is susceptible to degradation upon exposure to light.[1][2][6]

Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of HSYA.

Technique Data Reference

UV-Vis Spectroscopy
λmax ≈ 403 nm (in

methanol/water) or 399 nm
[1][8][12]

Infrared (IR) Spectroscopy
(KBr, cm⁻¹) 3384, 2928, 1625,

1605, 1519, 1426
[8]

Mass Spectrometry (MS)
HR-ESI-MS (m/z): 611.1450

[M-H]⁻
[8]

¹H-NMR Spectroscopy

(DMSO-d6, 300 MHz): δ 18.13

(1H, s, 3-OH), 10.05 (1H, s, 5-

OH), 7.75 (1H, d, J=15 Hz),

7.55 (1H, d), 7.52 (1H, d, J=15

Hz), 7.42 (2H, d, J=9 Hz), 6.83

(2H, d, J=9 Hz), 4.23 (1H, d,

J=9.5Hz), 3.91 (1H, d, J=9.5

Hz)

[8]
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Table 3: Spectroscopic Data of Hydroxysafflor Yellow A

Experimental Protocols & Methodologies
Extraction and Purification
Several methods have been developed for extracting HSYA from safflower, each with varying

efficiency and yield.

This protocol provides a higher yield compared to traditional methods.[2]

Preparation: 500 g of safflower powder is placed into a microwave digestion tank.

Solvent Addition: 10 L of a 50% ethanol-water solution is added.

Extraction: The mixture is vortexed for 1 minute and subjected to microwave-assisted

extraction for 30 minutes.[10]

Filtration and Concentration: After cooling, the mixture is filtered, and the filtrate is

concentrated by vacuum evaporation.[10]

Purification: The concentrated product is dissolved in water and loaded onto a silica gel

column. Elution is performed with an ethyl acetate-95% ethanol (3:1) solution.

Final Product: The collected effluent is concentrated under vacuum and freeze-dried to

obtain the refined HSYA product.[10]

This method is effective for large-scale purification.

Initial Extraction: 2 kg of powdered safflower flowers are extracted three times with distilled

water (20 L) at 60°C for 30 minutes.[8]

Concentration: The solvent is removed by evaporation under reduced pressure. The residue

is then dissolved in 1 L of 10% ethanol and evaporated to dryness, yielding approximately

72.3 g of residue.[8]

Column Chromatography: The residue is subjected to D101 macroporous resin column

chromatography. A water-methanol step-gradient elution (from 100:0 to 0:100, v/v) is used to
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yield several fractions.[8]

Preparative HPLC: The target fraction (e.g., F2) is further purified using a preparative HPLC

system with a mobile phase of methanol–acetonitrile–0.2% formic acid in water (36:2:62) to

isolate pure HSYA.[8]

Extraction Purification

Safflower Flowers
(Carthamus tinctorius L.) Powdering Solvent Extraction

(e.g., Water or 50% Ethanol) Filtration Vacuum
Concentration

Macroporous Resin or
Silica Gel Chromatography

Preparative
HPLC Pure HSYA

Click to download full resolution via product page

Diagram 1: General workflow for HSYA extraction and purification.

Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most

common technique for the precise quantification of HSYA.

Chromatographic System: An Agilent 1200 HPLC system or equivalent with a UV-vis

detector.[8]

Column: ODS C₁₈ column (e.g., 250 mm × 4.6 mm, 5 µm).[8]

Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water, acetonitrile,

and methanol in a ratio of 62:2:36 (v/v/v).[8]

Flow Rate: 1.0 mL/min.[8]

Detection: UV detection at 403 nm.[8]

Quantification: A calibration curve is generated using HSYA standards of known

concentrations. The concentration in samples is determined by comparing peak areas

against the standard curve.
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This method offers high sensitivity and selectivity, making it suitable for analyzing HSYA in

complex biological matrices like plasma.

System: Liquid chromatography coupled with a tandem mass spectrometer.

Mobile Phase: Isocratic elution with a mobile phase of methanol and 5 mM ammonium

acetate (80:20, v/v).[1][2]

Linear Range: The method is typically linear over a concentration range of 1–1,000 ng/mL.[1]

[2]

Detection: HSYA and its metabolites are identified and quantified based on their specific

mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[1][2]

Method Column
Mobile

Phase
Detection

Linear

Range
Reference

HPLC-UV ODS C₁₈

0.2% Formic

Acid:ACN:Me

OH (62:2:36)

UV at 403 nm - [8]

LC-MS/MS -

Methanol:5m

M Ammonium

Acetate

(80:20)

MS/MS
1-1,000

ng/mL
[1][2]

UPLC-TOF-

MS
-

Acetonitrile

and 0.1%

Formic Acid

ESI⁺
LOD: 35.2

ng/mL
[2]

HPTLC
Polyamide

TLC

3.6%

HCl:MeOH:Et

OAc (7:3:1)

Densitometry

at 399 nm
61.0–79.3 ng [12]

Table 4: Summary of Analytical Methods for HSYA Quantification
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Diagram 2: A simplified workflow for the analytical quantification of HSYA.

Pharmacokinetics
The pharmacokinetic profile of HSYA is characterized by low oral bioavailability and rapid

elimination.
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Parameter Value / Observation Species Reference

Oral Bioavailability (F) 1.2% Rat [1][2][3]

Time to Peak (Tmax) ~10 minutes (oral) Rat [1][2]

Elimination Half-life

(t₁/₂)
3.32 hours (IV) Human [1][2]

Plasma Protein

Binding
48% - 54.6% (IV) Human [1][2]

Excretion (48h post-

IV)

Urine: ~52.6%; Feces:

~8.4%
Rat [13]

Table 5: Pharmacokinetic Parameters of HSYA

The poor absorption is attributed to the presence of phenolic hydroxyl groups, which exist in a

protonated form and impair transmembrane transport.[1][2][3]

Core Signaling Pathways and Mechanism of Action
HSYA exerts its diverse pharmacological effects by modulating a complex network of

intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell

survival.

Anti-inflammatory and Antioxidant Pathways
HSYA's potent anti-inflammatory and antioxidant activities are central to its therapeutic effects.

[5]

NF-κB Pathway: HSYA inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. By

doing so, it suppresses the expression of pro-inflammatory proteins and cytokines such as

TNF-α, IL-1β, and IL-6.[1][10][14]

MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) pathway,

including the p38, JNK, and Erk1/2 signaling cascades, which are crucial in inflammatory

responses.[1][4]
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Nrf2/HO-1 Pathway: HSYA activates the Nuclear factor erythroid 2-related factor 2

(Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 translocation to the nucleus

initiates the transcription of antioxidant genes, including HO-1, which protects cells against

oxidative stress.[1]

TLR4 Pathway: HSYA can suppress Toll-like receptor 4 (TLR4) mediated signaling, which is

an upstream regulator of both NF-κB and MAPK pathways, thereby reducing the

inflammatory cascade in response to stimuli like lipopolysaccharide (LPS).[1][6][14]

Neuroprotective Pathways
In the context of cerebral ischemia-reperfusion injury, HSYA provides neuroprotection through

several mechanisms.

PI3K/Akt/mTOR Pathway: HSYA activates the Phosphoinositide 3-kinase (PI3K)/Akt

pathway, which promotes cell survival and inhibits apoptosis.[1][14] This pathway is also

involved in regulating autophagy, a cellular process critical for neuronal homeostasis.[14]

HIF-1α/BNIP3 Pathway: HSYA can activate neuronal autophagy through the Hypoxia-

inducible factor-1α (HIF-1α)/BCL2 interacting protein 3 (BNIP3) pathway, which contributes

to its neuroprotective effects after oxygen-glucose deprivation/reperfusion.[15]
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Diagram 3: Overview of key signaling pathways modulated by HSYA.

Conclusion
Hydroxysafflor yellow A is a pharmacologically significant natural product with a well-defined

chemical profile. Its strong therapeutic potential, particularly in cardio- and cerebrovascular

diseases, is underpinned by its ability to modulate critical pathways involved in inflammation

and oxidative stress. However, challenges related to its inherent instability and low oral

bioavailability must be addressed through advanced formulation strategies to fully realize its

clinical utility. This guide provides foundational technical information to support ongoing

research and development efforts aimed at harnessing the therapeutic benefits of HSYA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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